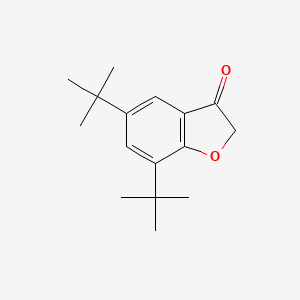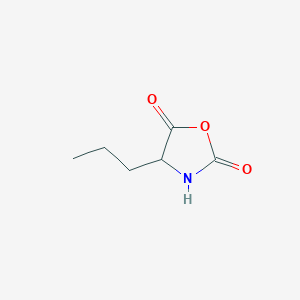carbohydrazide](/img/structure/B11723623.png)
N'-[(2E)-butan-2-ylidene](tert-butoxy)carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2E)-butan-2-ylidenecarbohydrazide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is known for its unique structure, which includes a tert-butoxy group and a butan-2-ylidene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2E)-butan-2-ylidenecarbohydrazide typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
N’-(2E)-butan-2-ylidenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
科学的研究の応用
N’-(2E)-butan-2-ylidenecarbohydrazide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N’-(2E)-butan-2-ylidenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- N’-[(tert-butoxy)carbonyl]-N-(pyrimidin-5-yl)(tert-butoxy)carbohydrazide
- N-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide
Uniqueness
N’-(2E)-butan-2-ylidenecarbohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
tert-butyl N-[(Z)-butan-2-ylideneamino]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)/b10-7- |
InChIキー |
SRDPPBNJUNAGNM-YFHOEESVSA-N |
異性体SMILES |
CC/C(=N\NC(=O)OC(C)(C)C)/C |
正規SMILES |
CCC(=NNC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)


![4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)






